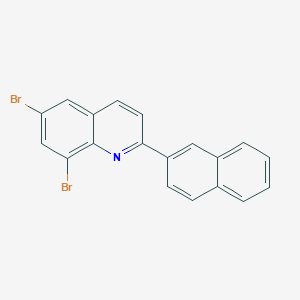
6,8-Dibromo-2-(2-naphthyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives like 6,8-Dibromo-2-(2-naphthyl)quinoline often involves catalytic methods, including palladium-catalyzed C-N and C-C coupling reactions, or other efficient methodologies such as microwave-assisted synthesis. These processes are designed to introduce specific functional groups, ensuring the regioselective formation of the desired compounds with high yields and under environmentally benign conditions (Thomas & Tyagi, 2010), (Tu et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including this compound, is characterized by extended π-conjugation and linear structures that contribute to their electron-accepting properties. Studies involving X-ray measurements, NMR spectra, and theoretical calculations provide insights into their molecular geometry, indicating a highly delocalized π-conjugation system and structural characteristics important for their electronic properties (Saito et al., 1993).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including Friedländer annulations, which are highly regioselective, yielding products such as 2-substituted quinolines and related heterocycles. These reactions are crucial for the synthesis of complex organic compounds and are influenced by factors such as catalysts, temperature, and reaction conditions (Dormer et al., 2003).
Physical Properties Analysis
The physical properties of this compound, such as luminescent properties, are significant for potential applications in organic electroluminescent (EL) media. These properties are often studied through optical absorption and emission spectra, electrochemical behavior, and thermal studies, indicating their suitability for use in various electronic devices (Tu et al., 2009).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and electron-accepting capabilities, are essential for their application in material science and chemistry. Studies focusing on their chemical and electrochemical behaviors reveal important insights into their electron-accepting properties and the importance of the 2,6-bonding for their linear structure and highly extended π-conjugation (Saito et al., 1993).
Applications De Recherche Scientifique
Catalytic Activity in Polymerization
6,8-Dibromo-2-(2-naphthyl)quinoline derivatives have been explored for their catalytic activities in polymerization processes. For instance, novel nickel(II) complexes bearing N,P ligands, related to the quinoline structure, showed significant catalytic activities for ethylene oligomerization, indicating potential applications in polymer production and material sciences (Sun et al., 2002).
Luminescent Properties and Organic Electroluminescent Media
Quinoline derivatives exhibit remarkable luminescent properties. A class of naphtho[2,3-f]quinoline derivatives was synthesized, demonstrating good luminescent properties in ethanol solutions. These properties suggest potential use in organic electroluminescent (EL) media for display and lighting technologies (Tu et al., 2009).
Antimicrobial Applications
Chromeno[4,3-f][1,8]naphthyridines derivatives, structurally related to quinolines, have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of quinoline derivatives in developing new antimicrobial agents (Gohil et al., 2016).
Photophysics and Molecular Logic Switches
Quinoline derivatives are also notable in the field of photophysics. A study on the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline highlighted their solvatochromism, acidochromism, and electron transfer process, with implications for the development of molecular logic switches (Uchacz et al., 2016).
Antitumor Activities
Further, novel functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives synthesized via a cascade reaction showed significant antiproliferative properties against cancer cells in vitro, presenting a promising avenue for cancer treatment (Fu et al., 2015).
Versatility in Medicinal Chemistry
Quinoline's versatility in biological and pharmacological activities, including antimicrobial, antimalarial, and anticancer properties, underlines the significance of its derivatives in medicinal chemistry (Marella et al., 2013).
Propriétés
IUPAC Name |
6,8-dibromo-2-naphthalen-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Br2N/c20-16-10-15-7-8-18(22-19(15)17(21)11-16)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUHKXSSVQJHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

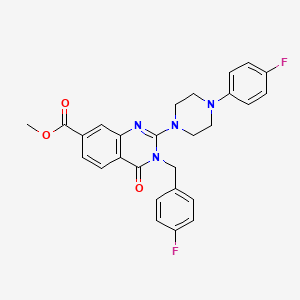

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)
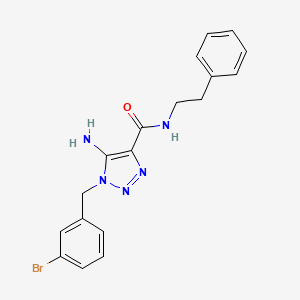
![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)
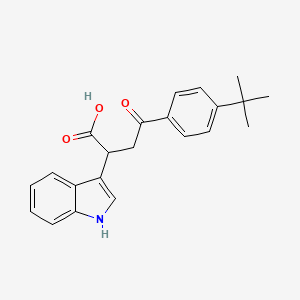
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)

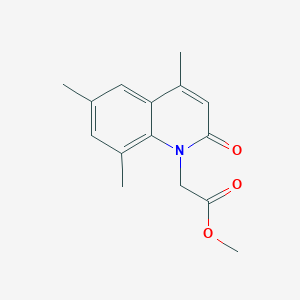

![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)